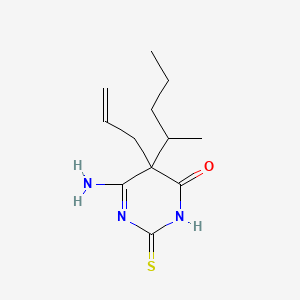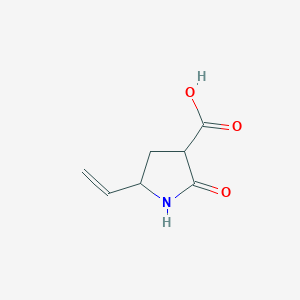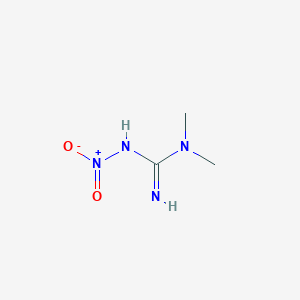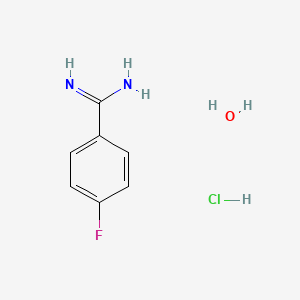
4-fluorobenzenecarboximidamide;hydrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorobenzenecarboximidamide;hydrate;hydrochloride is a chemical compound with the molecular formula C7H8ClFN2. It is commonly used as a pharmaceutical intermediate and has various applications in scientific research. The compound is known for its white crystalline solid form and is often utilized in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluorobenzenecarboximidamide;hydrate;hydrochloride typically involves the reaction of 4-fluorobenzonitrile with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzenecarboximidamide;hydrate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluorobenzamide.
Reduction: Reduction reactions can convert it into 4-fluorobenzylamine.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed
Oxidation: 4-Fluorobenzamide
Reduction: 4-Fluorobenzylamine
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Fluorobenzenecarboximidamide;hydrate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.
Medicine: It serves as a precursor in the development of pharmaceutical drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluorobenzenecarboximidamide;hydrate;hydrochloride involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzamidine hydrochloride
- 4-Fluorobenzene-1-carboximidamide
- 4-Fluorophenylformamidine hydrochloride
Uniqueness
4-Fluorobenzenecarboximidamide;hydrate;hydrochloride is unique due to its specific fluorine substitution on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and pharmaceuticals .
Properties
Molecular Formula |
C7H10ClFN2O |
|---|---|
Molecular Weight |
192.62 g/mol |
IUPAC Name |
4-fluorobenzenecarboximidamide;hydrate;hydrochloride |
InChI |
InChI=1S/C7H7FN2.ClH.H2O/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4H,(H3,9,10);1H;1H2 |
InChI Key |
ARFZDVLJULVDLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)F.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)
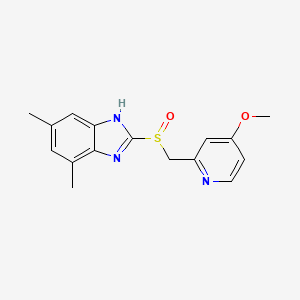
![2-Chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoic acid](/img/structure/B13414158.png)
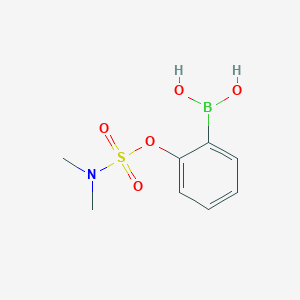
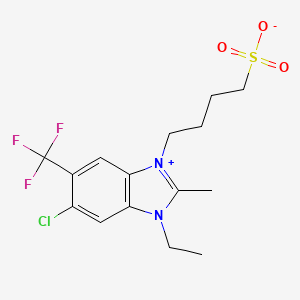
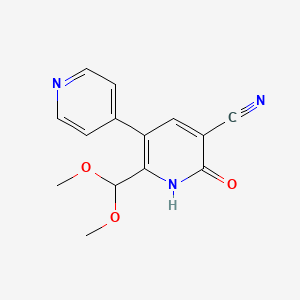
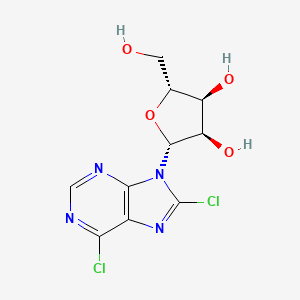
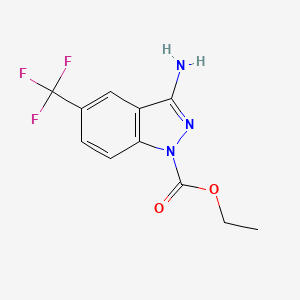
![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
